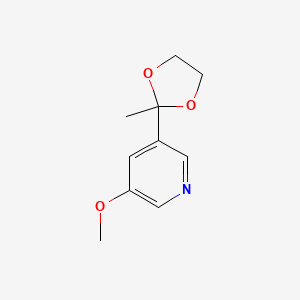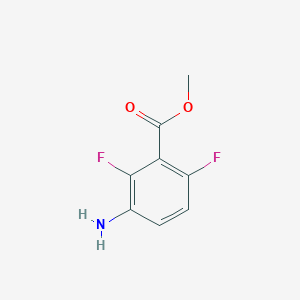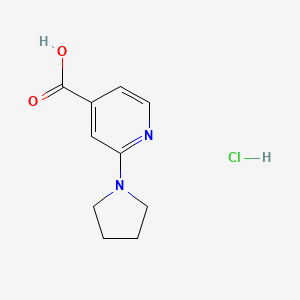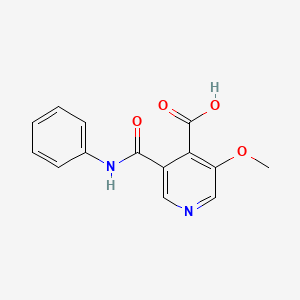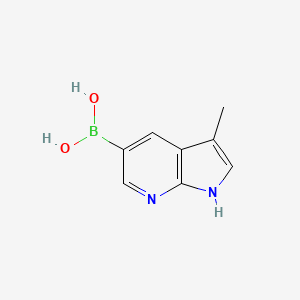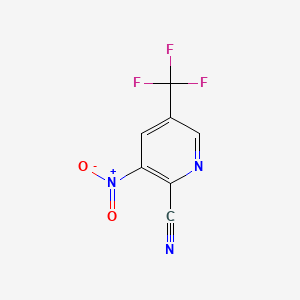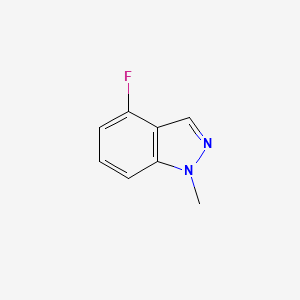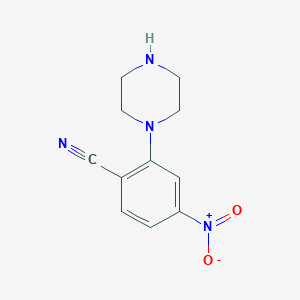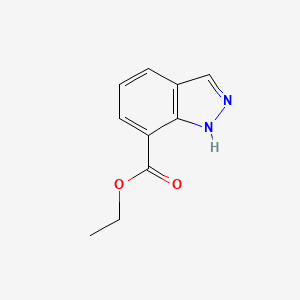
Ethyl 1H-indazole-7-carboxylate
Overview
Description
Ethyl 1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
Ethyl 1H-indazole-7-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to interact with a variety of targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their target kinases . This modulation can lead to changes in cell cycle progression and DNA damage response, potentially influencing the progression of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its target kinases. For instance, CHK1 and CHK2 kinases are involved in the DNA damage response pathway . By modulating these kinases, this compound could potentially affect this pathway and its downstream effects, including cell cycle arrest, DNA repair, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target kinases. For example, if it inhibits CHK1 and CHK2 kinases, it could lead to impaired DNA damage response, potentially resulting in increased DNA damage and apoptosis . This could have therapeutic implications in diseases such as cancer .
Biochemical Analysis
Biochemical Properties
Ethyl 1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase-2 (COX-2) is particularly noteworthy, as it inhibits the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound has shown potential in modulating the activity of proteins involved in cell signaling pathways, contributing to its anticancer effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Furthermore, this compound modulates cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors, leading to changes in gene expression . This modulation of gene expression results in the downregulation of pro-inflammatory genes and the upregulation of genes involved in apoptosis . The compound’s ability to inhibit the PI3K/Akt pathway further contributes to its anticancer effects by promoting cell death and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, with sustained effects on cellular function . The compound’s stability may be influenced by factors such as temperature, pH, and exposure to light . In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular processes, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve therapeutic benefits without inducing toxicity . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological effects . This compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions lead to alterations in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with target biomolecules and exert its effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other biomolecules . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The compound’s activity is influenced by its localization, as it allows for precise interactions with target biomolecules and modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-nitrobenzyl bromide with hydrazine hydrate, followed by cyclization in the presence of a base to form the indazole ring. The resulting compound is then esterified with ethanol to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 1H-indazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: The compound is used in studies to understand the biological functions of indazole derivatives and their interactions with biological targets.
Medicine: this compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Comparison with Similar Compounds
- 1H-indazole-3-carboxylate
- 1H-indazole-5-carboxylate
- 1H-indazole-6-carboxylate
Comparison: Ethyl 1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to other indazole carboxylates, this compound may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials. Continued research on this compound and its derivatives will likely yield further insights into their mechanisms of action and applications.
Properties
IUPAC Name |
ethyl 1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFSDWPAJNIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672309 | |
| Record name | Ethyl 1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-74-0 | |
| Record name | 1H-Indazole-7-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




